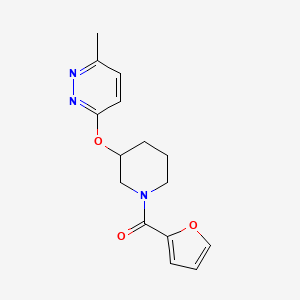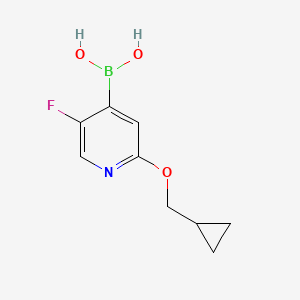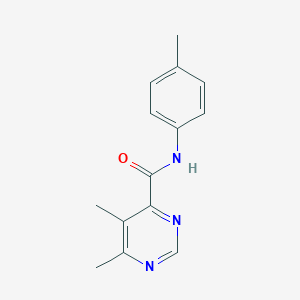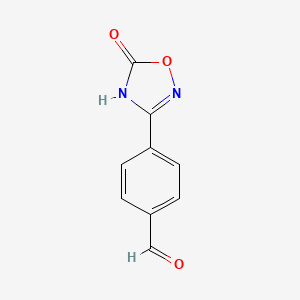
Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid. This facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis
The molecular structure of this compound was confirmed by elemental analysis and spectroscopic techniques (IR, mass, 1H- and 13C- NMR) .Chemical Reactions Analysis
This compound is part of a new series of pyridazin-3-one derivatives that were designed, synthesized, and evaluated for their preclinical antidepressant effect on Swiss mice . Among the series, compounds 6c, 6d, and 6f exhibited significant activity profile in the forced swimming test .Aplicaciones Científicas De Investigación
Oncology: Lung Carcinoma Treatment
Furan-2-yl: derivatives have been studied for their potential in treating lung cancer. Molecular docking and MTT assays have shown that certain chalcones, which share a similar furan moiety, exhibit cytotoxic effects against lung carcinoma cell lines like A549 . This suggests that our compound of interest could be synthesized into chalcones and tested for anti-cancer properties, particularly targeting lung cancer.
Neuropharmacology: Antidepressant Effects
Compounds with a furan-2-yl group have been synthesized and evaluated for their antidepressant activity. In preclinical studies, certain derivatives significantly reduced immobility time in the forced swimming test in mice, indicating potential therapeutic value for managing mental depression . This points to the possibility of developing antidepressant drugs from the compound .
Biochemical Research: Apoptosis Induction
The furan ring is a common feature in molecules that have been associated with inducing apoptosis in cancer cells. Studies involving related compounds have utilized various molecular techniques to observe the effect on apoptosis, which is a critical pathway for cancer treatment strategies . Research could be directed towards understanding how “Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone” influences apoptotic pathways.
Chemical Engineering: Synthesis and Design
In the realm of chemical engineering, the focus could be on the synthesis and design of new compounds derived from “Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone”. This could involve optimizing reaction conditions, scaling up production, and designing efficient synthesis pathways for pharmaceutical applications .
Materials Science: Functional Materials Development
While direct applications in materials science are not readily apparent from the current literature, the structural motifs present in the compound, such as the furan ring, could be of interest for the development of functional materials. These could include organic semiconductors or photovoltaic materials where furan derivatives have shown promise .
Pharmacology: Drug Discovery and Development
The compound’s structure suggests potential for drug discovery, especially considering the biological activities of related furan and pyridazinone derivatives. It could serve as a lead compound in the development of new drugs with various pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial actions .
Mecanismo De Acción
Target of Action
Related compounds have been associated with antidepressant activity . These compounds are believed to interact with neurotransmitter systems in the brain, which play a crucial role in mood regulation .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with neurotransmitter systems in the brain, potentially influencing mood and behavior .
Biochemical Pathways
Related compounds have been associated with the modulation of neurotransmitter systems, which could potentially affect multiple biochemical pathways related to mood and behavior .
Result of Action
Related compounds have been associated with significant activity in forced swimming tests in mice, suggesting potential antidepressant effects .
Propiedades
IUPAC Name |
furan-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-6-7-14(17-16-11)21-12-4-2-8-18(10-12)15(19)13-5-3-9-20-13/h3,5-7,9,12H,2,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJOBOQUNQJZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)


![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)

![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)
![N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide](/img/structure/B2919439.png)
![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)


